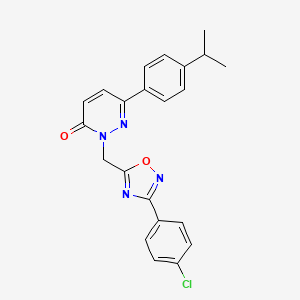![molecular formula C26H22N4O2 B2642981 N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide CAS No. 1251630-05-3](/img/no-structure.png)
N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide” is a complex organic compound. The compound contains a cycloheptyl group, a cyclopropyl group, an oxadiazol ring, and a sulfonyl group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . Cyclopropane is significantly more reactive than expected because of the bond angles in the ring .科学的研究の応用
In vitro biological assessment of 1,3,4-oxadiazole derivatives
A study focusing on the aromatic heterocyclic moiety, 1,3,4-oxadiazole, recognized for its low lipophilicity in drug research, highlighted the bioactivity potential of synthesized molecules combining multiple functionalities. These compounds, synthesized using microwave-assisted and conventional techniques, showed modest antibacterial potential and enzyme inhibition capabilities. The most active compound against bacterial strains and the α-glucosidase enzyme was identified, and specific compounds showed promising results as acetyl cholinesterase and urease inhibitors. This research offers insights into the interaction with serum albumin and potential medicinal applications of these compounds (Virk et al., 2023).
Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives
Another study synthesized a series of 1,3,4-oxadiazole containing sulfonamide derivatives and evaluated their antimicrobial, anti-inflammatory, and anti-diabetic activities. The compounds demonstrated significant anti-inflammatory effects, with certain compounds showing exceptionally good activity compared to standard drugs. Additionally, a close relationship between theoretical calculations of antimicrobial activity and quantum chemical parameters was established, indicating the potential of these compounds in therapeutic applications (Kavitha et al., 2019).
Applications in Chemistry and Material Science
Aggregation-induced chirality of dipeptides
Research on 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides revealed their ability to self-assemble into tubular structures formed by coiled nanoribbons in water and dimethyl sulfoxide mixtures. The study provided insights into the twist and stacking handedness of biphenylene groups and the critical role of hydrogen bonding in forming organic self-assemblies. This research has implications for the understanding and development of novel materials with specific optical properties (Zhang et al., 2017).
Luminescence Studies
Solvent dependence of luminescence of N-Arylaminonaphthalenesulfonates
A study explored the fluorescence properties of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a fluorescence probe, when adsorbed to cycloheptaamylose and in different solvent environments. This research has potential applications in material sciences and analytical chemistry, providing insights into the solvent-dependent luminescent properties of complex molecular systems (Seliskar & Brand, 1971).
将来の方向性
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the known activity of some 1,2,4-oxadiazole derivatives . Additionally, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide involves the reaction of cycloheptylamine with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride, followed by coupling with alanine amide.", "Starting Materials": [ "Cycloheptylamine", "5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride", "Alanine amide" ], "Reaction": [ "Step 1: Cycloheptylamine is reacted with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}cycloheptylamine.", "Step 2: The resulting product from step 1 is then coupled with alanine amide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide." ] } | |
| 1251630-05-3 | |
分子式 |
C26H22N4O2 |
分子量 |
422.488 |
IUPAC名 |
N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31) |
InChIキー |
SWLPVZNMIOJJAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


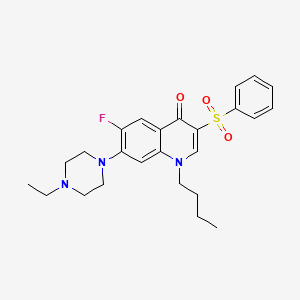

![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)
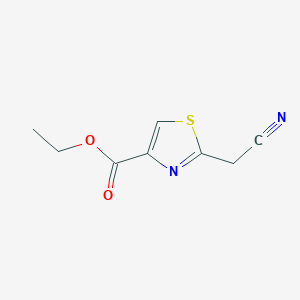
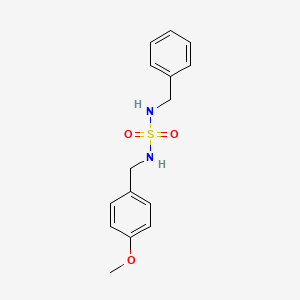
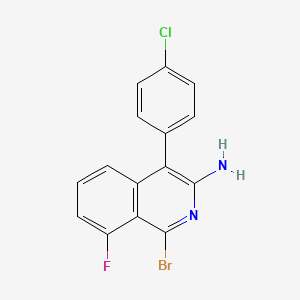
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)
![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)
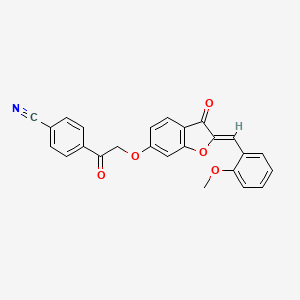
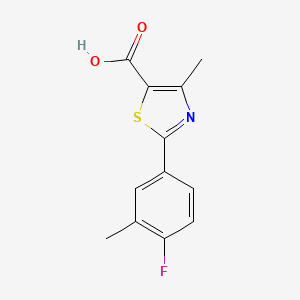
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)
